molecular formula C13H20ClNO3 B4404728 {2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride

{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride

Cat. No. B4404728
M. Wt: 273.75 g/mol
InChI Key: FOLACLQKQCITBT-UHFFFAOYSA-N
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Description

{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride, also known as MEM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MEM is a selective agonist of the mu-opioid receptor and has been shown to have analgesic properties.

Mechanism of Action

{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride is a selective agonist of the mu-opioid receptor. It binds to and activates this receptor, leading to the inhibition of pain signals in the central nervous system. This mechanism of action is similar to that of other opioid analgesics such as morphine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioid analgesics. It can cause sedation, respiratory depression, and euphoria. This compound has also been shown to have antidepressant and anxiolytic effects, possibly due to its ability to modulate the release of neurotransmitters such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride has several advantages for lab experiments. It is a selective agonist of the mu-opioid receptor, which allows for the study of this specific receptor without interference from other opioid receptors. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound for research purposes.
One limitation of this compound is that it has a relatively short half-life, which may make it difficult to study in vivo. Additionally, this compound has the potential to cause addiction and dependence, which may limit its use as a therapeutic agent.

Future Directions

There are several future directions for research on {2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride. One area of interest is the development of novel analgesics that target the mu-opioid receptor without causing addiction and dependence. This compound may serve as a starting point for the development of such compounds.
Another area of interest is the investigation of the antidepressant and anxiolytic effects of this compound. Further research is needed to elucidate the mechanism of action of this compound in these contexts and to determine its potential as a therapeutic agent for the treatment of depression and anxiety.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a selective agonist of the mu-opioid receptor and has been shown to have analgesic, antidepressant, and anxiolytic properties. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Scientific Research Applications

{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of pain. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

[2-(2-morpholin-4-ylethoxy)phenyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;/h1-4,15H,5-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLACLQKQCITBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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